molecular formula C18H18O2 B6359017 (2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 1181695-34-0

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B6359017
CAS No.: 1181695-34-0
M. Wt: 266.3 g/mol
InChI Key: HKOUHDNOFWJGLO-ZHACJKMWSA-N
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Description

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridge linking two aromatic rings: a 3,4-dimethylphenyl group at the ketone position and a 2-methoxyphenyl group at the α-carbon. Chalcones are widely studied for their structural versatility and biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

  • The 2-methoxyphenyl group may modulate electronic effects via resonance stabilization of the enone system .
  • Synthesis: Chalcones are typically synthesized via Claisen-Schmidt condensation between acetophenone derivatives and aryl aldehydes under basic conditions. For example, (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one () was synthesized using 4-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde in ethanol with KOH catalysis .

Properties

IUPAC Name

(E)-1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-13-8-9-16(12-14(13)2)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-12H,1-3H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOUHDNOFWJGLO-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

(2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-Dimethylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. Additionally, the aromatic rings and substituents may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 3,4-dimethyl group contrasts with polar groups (e.g., –OH, –OCH₃) in analogs, likely reducing hydrogen-bonding capacity but increasing hydrophobicity .
  • Dihedral Angles : In (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, the dihedral angle between aromatic rings (19.34°) facilitates intermolecular hydrogen bonds and π-π stacking . The target compound’s planar conformation may similarly influence packing efficiency.

Key Insights :

  • Antimalarial Activity : Methoxy and prenyl groups in ’s compound enhance binding to PfDHFR-TS, suggesting that the target’s 2-methoxyphenyl group may confer similar selectivity .
  • Anticancer Potential: The 2-methoxyphenyl moiety in ’s compound contributes to microtubule disruption, a mechanism plausibly shared by the target compound .

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